SR 144528-d7
CAS No.:
Cat. No.: VC0210567
Molecular Formula: C₂₉H₂₇D₇ClN₃O
Molecular Weight: 483.1
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₉H₂₇D₇ClN₃O |
|---|---|
| Molecular Weight | 483.1 |
Introduction
Chemical Structure and Properties
SR 144528-d7 is the deuterated form of SR 144528, a potent CB2 receptor antagonist. The compound features seven deuterium atoms replacing specific hydrogen atoms in the original structure, allowing for its use as an internal standard in analytical applications.
| Property | Description |
|---|---|
| Chemical Name | 5-(4-chloro-3-methylphenyl)-1-((2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl)methyl)-N-((1R,2R,4S)-1,3,3-trimethyl-2-bicyclo(2.2.1)heptanyl)pyrazole-3-carboxamide |
| Molecular Formula | C₂₉D₇H₂₇ClN₃O |
| Molecular Weight | 483.096 g/mol |
| Physical State | Neat |
| Deuterium Positions | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl moiety |
The seven deuterium atoms are specifically located on the phenyl ring, with four deuterium atoms replacing hydrogens on positions 2,3,5,6 and three deuterium atoms replacing the hydrogens of the methyl group at position 4 . This targeted deuteration creates a compound that behaves nearly identically to the parent compound in chemical reactions and chromatographic separations but can be distinguished by mass spectrometry.
Relationship to Parent Compound SR 144528
SR 144528-d7 is derived from SR 144528, which was developed by Sanofi and reported as the first highly potent, selective antagonist for the CB2 receptor. Understanding the parent compound provides essential context for the applications of its deuterated analog.
SR 144528 exhibits exceptional potency and selectivity for the CB2 receptor, with a subnanomolar affinity (Ki = 0.6 nM) for both rat spleen and cloned human CB2 receptors. Importantly, it demonstrates a 700-fold lower affinity (Ki = 400 nM) for the CB1 receptor, making it highly selective . The compound shows no significant affinity for more than 70 other receptors, ion channels, or enzymes investigated (IC50 > 10 μM) .
In functional assays, SR 144528 antagonizes the inhibitory effects of the cannabinoid receptor agonist CP 55,940 on forskolin-stimulated adenylyl cyclase activity in cell lines expressing the human CB2 receptor (EC50 = 10 nM) . Additionally, it selectively blocks mitogen-activated protein kinase activity induced by CP 55,940 in cells expressing human CB2 (IC50 = 39 nM) .
SR 144528-d7 serves as an internal standard for the quantitative analysis of SR 144528 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated compound provides a reliable reference point for quantification while behaving virtually identically to the analyte in sample preparation and chromatographic separation.
| Parameter | SR 144528 | SR 144528-d7 |
|---|---|---|
| MS/MS Transition | 476.2 → 105.0 | 483.2 → 112.1 |
| Retention Time | 5.5-6 min | 5.5-6 min |
| Fragmentor Voltage | 140V | 140V |
| Collision Energy | 18V | 18V |
| Ion Mode | Positive | Positive |
Mass spectrometric analysis reveals that the daughter ion with the greatest abundance for SR 144528-d7 has an m/z ratio of 112.1, consistent with the fragmentation pattern of the parent compound but reflecting the presence of seven deuterium atoms on the benzoyl moiety . This characteristic fragmentation pattern allows for selective ion monitoring during quantitative analysis.
Pharmacokinetic Studies Using SR 144528-d7
SR 144528-d7 has been instrumental in pharmacokinetic studies investigating the distribution, metabolism, and elimination of SR 144528. In a notable study described in the research literature, SR 144528-d7 was used as an internal standard to quantify SR 144528 concentrations in blood and brain tissue following intraperitoneal administration in mice .
Researchers administered SR 144528 (3 mg/kg) to mice by intraperitoneal injection and collected tissue samples one hour post-injection. Using SR 144528-d7 as the internal standard in their isotope-dilution mass spectrometric analysis, they were able to precisely quantify the distribution of SR 144528 between the blood and brain .
The results revealed that SR 144528 was measurable in serum at concentrations of 150-250 pg/μl, while brain concentrations were significantly lower (5-10 pg/mg), indicating limited penetration across the blood-brain barrier (15-50-fold lower in brain compared to serum) . This finding has important implications for the use of SR 144528 in studies of central nervous system function, suggesting that the compound's effects may be predominantly peripheral rather than central.
Role in Cannabinoid Research
SR 144528-d7 plays an essential supporting role in research exploring the endocannabinoid system, particularly studies focusing on CB2 receptor function. Its primary value lies in enabling precise quantification of SR 144528 in experimental settings.
In cannabinoid research, SR 144528 itself has been instrumental in elucidating the functions of the CB2 receptor, particularly in the immune system. As noted in the original literature, it was expected that SR 144528 would "provide a powerful tool to investigate the in vivo functions of the cannabinoid system in the immune response" . The deuterated analog enhances this capability by allowing researchers to accurately monitor the compound's presence and concentration in various biological compartments.
A significant application of SR 144528 with SR 144528-d7 as the analytical standard has been in neuroinflammation research, particularly in the context of graft-versus-host disease (GVHD) . Studies have utilized SR 144528 to block CB2 receptor signaling and assess the receptor's role in modulating inflammatory responses in the central nervous system. In these experiments, SR 144528-d7 enables researchers to confirm the presence and quantity of the antagonist in relevant tissues.
Research using SR 144528, with SR 144528-d7 as the analytical reference standard, has provided insights into the role of CB2 receptors in various inflammatory conditions. One notable study involved the use of SR 144528 to investigate the involvement of CB2 receptors in the anti-inflammatory effects of turmeric oleoresin (TUR) .
This finding suggests that CB2 receptor signaling plays a crucial role in the anti-inflammatory effects of TUR, as blocking the receptor with SR 144528 nullified many of the observed benefits. The ability to quantify SR 144528 concentrations using SR 144528-d7 as an internal standard would have been essential for confirming adequate receptor blockade in such studies.
Synthesis and Preparation Considerations
While the search results don't provide specific information about the synthesis of SR 144528-d7, the compound's structure indicates a controlled and targeted deuteration process. The specific placement of deuterium atoms on the 4-methylphenyl moiety suggests either:
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Selective deuterium exchange reactions on the parent compound SR 144528, targeting specific positions with catalysts that facilitate hydrogen-deuterium exchange
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Incorporation of pre-deuterated building blocks during the synthetic pathway similar to that used for SR 144528
The precision required to incorporate deuterium atoms at specific positions underscores the sophisticated synthetic approaches employed in creating this specialized analytical standard.
Analytical Standard Curve Development
The implementation of SR 144528-d7 as an internal standard for SR 144528 quantification typically involves the development of standard curves. According to documented methodologies, this process includes:
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Preparation of standards with varying known concentrations of SR 144528 (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL)
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Addition of a fixed concentration of SR 144528-d7 (e.g., 100 ng/mL) to each standard
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Construction of a linear standard curve plotting concentration ratio versus peak area ratio
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Application of 1/x² weighting to the concentration ratio for optimal accuracy
This approach yields highly accurate standard curves with excellent linearity (R² values typically exceeding 0.999), as documented in the research literature .
Future Research Directions
SR 144528-d7 continues to serve as an important analytical tool in ongoing research into the endocannabinoid system. Future applications may include:
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Studies investigating the role of CB2 receptors in neuroinflammatory conditions
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Research on the potential therapeutic applications of CB2 receptor modulation
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Development of new CB2-targeted therapeutics with improved pharmacokinetic properties
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Investigations into the distribution and metabolism of SR 144528 and related compounds
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